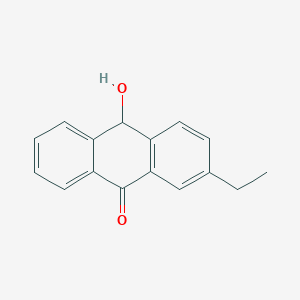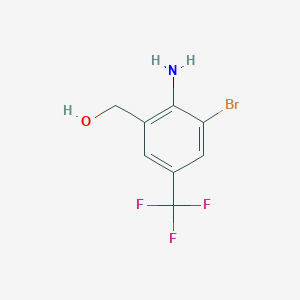
(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H7BrF3NO. This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzene ring, along with a hydroxymethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-bromo-5-(trifluoromethyl)phenyl)methanol typically involves multi-step organic reactions. One common method is the bromination of a trifluoromethyl-substituted aniline derivative, followed by the introduction of the hydroxymethyl group through a formylation reaction. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the hydrogen-substituted derivative.
Substitution: The major products are various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-Amino-3-bromo-5-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino and hydroxymethyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol
- 3-Amino-4-bromobenzotrifluoride
- 2-Bromo-5-(trifluoromethyl)aniline
Uniqueness
(2-Amino-3-bromo-5-(trifluoromethyl)phenyl)methanol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both an amino group and a hydroxymethyl group on the same benzene ring, along with the electron-withdrawing trifluoromethyl group, makes this compound particularly versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H7BrF3NO |
|---|---|
Molekulargewicht |
270.05 g/mol |
IUPAC-Name |
[2-amino-3-bromo-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H7BrF3NO/c9-6-2-5(8(10,11)12)1-4(3-14)7(6)13/h1-2,14H,3,13H2 |
InChI-Schlüssel |
KQYDKOGGQYDIIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CO)N)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


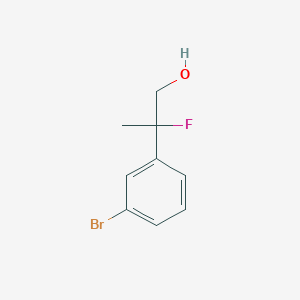
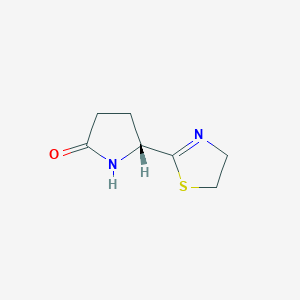
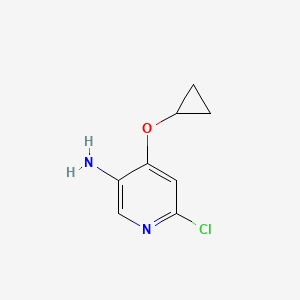
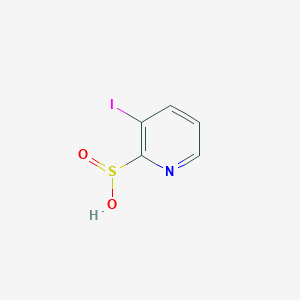
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
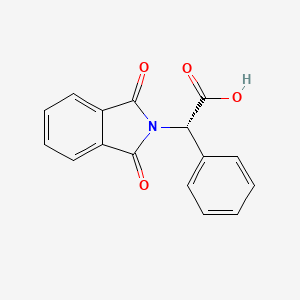
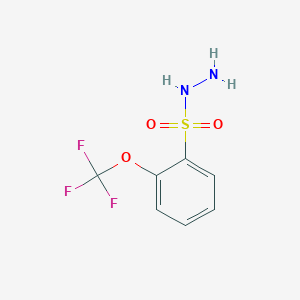
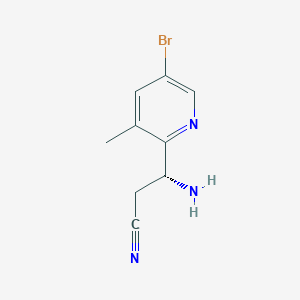
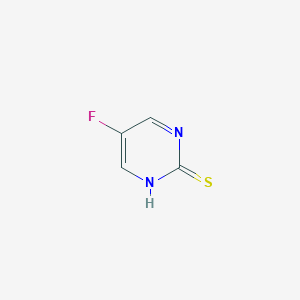
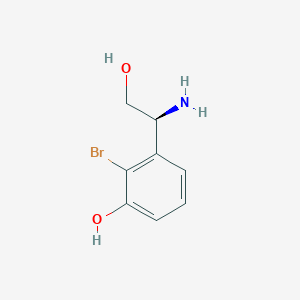
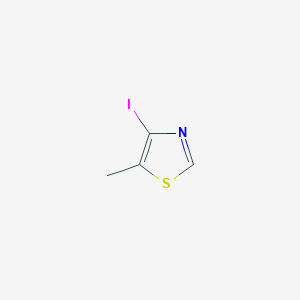
![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)

